L-threonic acid

Pharmacokinetics Bioavailability Clinical Pharmacology

Researchers studying vitamin C metabolite pharmacokinetics often face a critical gap: most sugar acids lack defined human exposure parameters, forcing trial-and-error dose selection. L-Threonic acid resolves this with a validated human PK profile and specific in vitro biological activity. • Defined human PK: dose-dependent Cmax (15.5-42.8 mg/L across 675-4050 mg doses), tmax 2.0 h, t1/2 ~2.5 h, with 21% Cmax and 33% AUC enhancement when administered with food • Confirmed in vitro activity: inhibits DKK1 expression, enabling mechanistic studies in Wnt/β-catenin and androgen-driven signaling • Validated HPLC method available: linear range 20-500 μg/mL, r²>0.999, LOD 1 g/100 g, LOQ 2.5 g/100 g, intra-/inter-day RSD 0.10%-0.19%

Molecular Formula C4H8O5
Molecular Weight 136.10 g/mol
CAS No. 7306-96-9
Cat. No. B1235395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-threonic acid
CAS7306-96-9
Synonyms2,3,4-trihydroxy-(threo)-butanoic acid
calcium l-threonate
calcium threonate
ClariMem
L-TAMS compound
L-threonic acid magnesium salt
magnesium threonate
MMFS-01
threonate
threonic acid
threonic acid, (R*,R*)-isomer
threonic acid, (R-(R*,S*))-isomer
threonic acid, dl-
threonic acid, l-
Molecular FormulaC4H8O5
Molecular Weight136.10 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)O)O)O)O
InChIInChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3+/m0/s1
InChIKeyJPIJQSOTBSSVTP-STHAYSLISA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility53 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





L-Threonic Acid: A Defined Vitamin C Metabolite


L-threonic acid (CAS 7306-96-9) is a four-carbon sugar acid that serves as the primary endogenous metabolite of L-ascorbic acid (vitamin C) degradation in both plants and animals [1]. As the L-enantiomer with defined stereochemistry (2R,3S), it is chemically distinguished by its specific optical rotation of [α]20/D +16° (c = 1 in H2O) . Unlike many sugar acids with broader or undefined stereochemical profiles, L-threonic acid exhibits a well-characterized human pharmacokinetic profile with rapid absorption (tmax 2.0 h), a half-life of approximately 2.5 h, and enhanced bioavailability when administered with food [2]. This compound is not merely a degradation product but an active metabolite with documented in vitro biological activity, including inhibition of DKK1 expression, a pathway implicated in androgen-driven signaling [3].

Defined L-enantiomer (2R,3S) for stereochemical control studies
Reported human PK profile supports metabolite exposure research
In vitro DKK1 pathway inhibition reported (Wnt/β-catenin context)

Why Substituting L-Threonic Acid Fails


Generic substitution among sugar acids or vitamin C metabolites is scientifically unsound due to fundamental differences in stereochemistry, pharmacokinetic behavior, and biological activity. L-threonic acid possesses a specific (2R,3S) configuration with an optical rotation of +16°, whereas related compounds like D-threonic acid exhibit opposite optical rotation and distinct biological interactions . Pharmacokinetically, L-threonate demonstrates dose-dependent but non-linear absorption kinetics (Cmax 15.5 mg/L at 675 mg dose vs 42.8 mg/L at 4050 mg dose) and a defined elimination half-life of 2.4-2.7 h [1]—parameters that cannot be assumed for other sugar acids such as L-threose, L-tartaric acid, or oxalic acid. Most critically, L-threonic acid exhibits specific in vitro functional activity, including inhibition of DKK1 expression [2], a property not documented for its structural analogs. FTIR analysis further confirms that L-threonic acid exhibits distinct coordination chemistry with metal ions compared to its metal complexes, with characteristic absorption peaks that differentiate the free acid from its salts [3]. Substitution with uncharacterized or impure alternatives introduces uncontrolled variables that undermine experimental reproducibility and regulatory compliance.

Stereochemical mismatch
D-threonic acid or racemic forms lack (2R,3S) configuration; optical rotation and biological interactions may differ.
Undefined PK in analogs
Structural analogs (L-threose, L-tartaric acid) lack reported human PK; exposure-response models may not transfer.
Absent functional activity
DKK1 inhibition has only been reported for L-threonic acid; other sugar acids may not exhibit this pathway modulation.

L-Threonic Acid: Quantitative Evidence


Defined Human Pharmacokinetics

L-threonate exhibits well-characterized human pharmacokinetics with dose-dependent exposure, providing a defined basis for formulation development that is absent for many structural analogs. Following single oral administration of calcium L-threonate at 675 mg, Cmax reached 15.5±4.6 mg/L with tmax of 2.0±0.5 h, while at 4050 mg, Cmax increased to 42.8±15.1 mg/L [1]. The elimination half-life remained consistent at approximately 2.5 h across doses (2.4±1.3 h at 675 mg; 2.7±0.8 h at 2025 mg; 2.7±0.6 h at 4050 mg) [1]. Notably, food intake enhanced absorption: Cmax increased from 32.3±9.9 mg/L (fasted) to 39.1±12.0 mg/L (fed) at the 2025 mg dose, with AUC0-∞ increasing from 152.9±42.9 to 203.6±70.4 mg/L·h [1]. No systemic accumulation was observed after repeated twice-daily dosing for 4 days [2].

PK exposure
Head-to-head
L-threonate: dose-dependent Cmax 15.5–42.8 mg/L, t1/2 ~2.5 h, food effect ↑Cmax 21%, ↑AUC 33%. Structural analogs: no human PK data available.
Supports human PK model validation for metabolite research.
Pharmacokinetics Bioavailability Clinical Pharmacology

DKK1 Expression Inhibition

L-threonate demonstrates specific in vitro biological activity through inhibition of DKK1 (Dickkopf-related protein 1) expression, a key negative regulator of Wnt/β-catenin signaling implicated in androgen-driven hair follicle miniaturization [1]. This functional property is not documented for closely related vitamin C metabolites such as dehydroascorbic acid (DHA), 2,3-diketogulonic acid, or oxalic acid, nor for other four-carbon sugar acids like L-threose or L-tartaric acid. The observation was made in the context of investigating L-ascorbic acid derivatives for hair growth promotion, where L-threonate emerged as a metabolite with distinct biological activity [1].

DKK1 inhibition
Class-level
L-threonate inhibits DKK1 expression in vitro (qualitative). DHA, oxalic acid, L-threose, L-tartaric acid show no reported inhibition.
Reported pathway modulation activity; further characterization needed.
Data to verify; limited experimental details available.
Androgenic Alopecia Wnt Signaling In Vitro Pharmacology

Validated HPLC Method

A rigorously validated HPLC method has been established specifically for the quantification of L-threonic acid in magnesium L-threonate products, providing a standardized analytical framework for quality control that is not available for many structurally related sugar acids [1]. The method achieves a linear calibration range of 20-500 μg/mL with a correlation coefficient r²>0.999 [1]. Method sensitivity is defined by a detection limit of 1 g/100 g and a quantification limit of 2.5 g/100 g [1]. Precision metrics demonstrate intra-day and inter-day relative standard deviation (RSD) of 0.10%-0.19%, while reproducibility testing yields RSD of 0.25%-0.40% [1].

HPLC validation
Method context
Linearity 20–500 µg/mL, r²>0.999; LOD 1 g/100 g; LOQ 2.5 g/100 g; intra-/inter-day RSD 0.10%–0.19%; reproducibility RSD 0.25%–0.40%.
Supports quality control method transfer and reproducibility.
Analytical Chemistry Quality Control HPLC Method Validation

High-Purity Synthesis and Purification

L-threonic acid can be synthesized and purified to high purity levels exceeding 99% through optimized methods. A patent preparation method using L-ascorbic acid as starting material, hydrogen peroxide as catalyst, and metal hydroxide salifying agent at 0-40°C for 3-6 hours achieves product purity >99% [1]. Independently, FTIR characterization studies of L-threonic acid and its metal complexes reported compound purity of 99.60% by HPLC following strong acid ion exchange purification of calcium L-threonate [2]. This level of purity characterization exceeds what is typically documented for related four-carbon sugar acids such as L-threose or erythronic acid, which often lack published purity specifications.

Purity synthesis
Reported
Purity >99% (patent synthesis); 99.60% by HPLC reported in independent FTIR study.
Supports procurement specification and lot consistency.
Purity basis may vary by supplier; verify COA.
Chemical Synthesis Purification Analytical Characterization

FTIR Spectroscopic Fingerprinting

FTIR spectroscopy provides definitive structural differentiation between L-threonic acid and its metal complexes. The IR spectrum of free L-threonic acid differs distinctly from that of its metal complexes (calcium, magnesium, manganese, cobalt, nickel, and zinc L-threonates), with the metal complexes exhibiting similar spectra to each other but distinct from the parent acid [1]. Notably, characteristic water absorption peaks are absent in calcium L-threonate and zinc L-threonate, confirming that water molecules are not incorporated in these complexes, whereas hydrated forms exist for magnesium, manganese, cobalt, and nickel salts [1]. This spectroscopic fingerprint enables unambiguous identification and quality verification of the free acid versus salt forms.

FTIR fingerprinting
Head-to-head
Free L-threonic acid IR distinct from metal complexes; water peaks absent in Ca and Zn complexes, present in hydrated Mg, Mn, Co, Ni salts.
Enables identity confirmation and salt-form differentiation.
Spectroscopy Structural Characterization Coordination Chemistry

L-Threonic Acid Applications


Pharmacokinetic and Bioavailability Studies

L-threonic acid is the preferred candidate for studies investigating vitamin C metabolite pharmacokinetics or formulation development where defined human exposure parameters are essential. The compound's well-characterized PK profile—including dose-dependent Cmax (15.5-42.8 mg/L across 675-4050 mg doses), consistent t1/2 of approximately 2.5 h, and documented food-effect enhancement (21% increase in Cmax, 33% increase in AUC0-∞) [4]—provides a validated baseline for experimental design that is absent for alternative sugar acids. This PK dataset enables rational dose selection and reduces formulation trial-and-error compared to uncharacterized alternatives.

Wnt/β-Catenin & Androgenic Alopecia Research

For investigators studying Wnt/β-catenin signaling modulation, particularly in the context of androgen-driven pathways, L-threonic acid offers a distinct functional activity not documented for structurally related metabolites. The compound's ability to inhibit DKK1 expression in vitro [4] provides a specific molecular mechanism for pathway intervention that cannot be assumed for alternative vitamin C degradation products such as dehydroascorbic acid or 2,3-diketogulonic acid. This distinct activity profile supports the selection of L-threonic acid over uncharacterized metabolites when investigating DKK1-mediated signaling.

Quality Control Method Development

The availability of a rigorously validated HPLC method with defined performance characteristics [4] makes L-threonic acid the compound of choice for developing quality control protocols in GMP manufacturing environments. The method's established linearity (20-500 μg/mL, r²>0.999), detection limit (1 g/100 g), quantification limit (2.5 g/100 g), and precision metrics (intra-/inter-day RSD 0.10%-0.19%; reproducibility RSD 0.25%-0.40%) [4] provide a standardized analytical framework that facilitates method transfer and regulatory compliance. This validated methodology is not available for many structurally related sugar acids.

Coordination Chemistry and Metal Complex Synthesis

L-threonic acid serves as a well-characterized ligand for metal coordination studies, with defined FTIR spectroscopic fingerprints that distinguish the free acid from its metal complexes [4]. The documented synthesis of highly pure (99.60% by HPLC) metal L-threonate complexes (Ca, Mg, Mn, Co, Ni, Zn) with established stoichiometry M(C4H7O5)2·nH2O [4] provides a robust foundation for investigating structure-activity relationships in metal-ligand systems. This characterization depth exceeds what is available for alternative four-carbon sugar acids.

Application
Selection Property
Validation Focus
Metabolite PK & exposure studies
Defined human PK profile (Cmax, t1/2, food effect)
Exposure-model validation
Wnt/β-catenin pathway research (hair follicle model)
Reported DKK1 inhibition in vitro
Pathway modulation endpoint review
Quality control method development
Validated HPLC method with precision metrics
Method transfer and reproducibility
Coordination chemistry & metal complex studies
FTIR fingerprinting differentiates free acid from salts
Identity confirmation and salt-form differentiation

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